2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
166671-26-7
VCID:
VC20900469
InChI:
InChI=1S/C15H13N3O2/c1-9-10(6-7-19)15(20)18-13-5-3-2-4-12(13)17-14(18)11(9)8-16/h2-5,17,19H,6-7H2,1H3
SMILES:
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCO
Molecular Formula:
C15H13N3O2
Molecular Weight:
267.28 g/mol
2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.: 166671-26-7
Cat. No.: VC20900469
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 166671-26-7 |
|---|---|
| Molecular Formula | C15H13N3O2 |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 2-(2-hydroxyethyl)-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C15H13N3O2/c1-9-10(6-7-19)15(20)18-13-5-3-2-4-12(13)17-14(18)11(9)8-16/h2-5,17,19H,6-7H2,1H3 |
| Standard InChI Key | FNCJHHFYZDSIAK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCO |
| Canonical SMILES | CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator